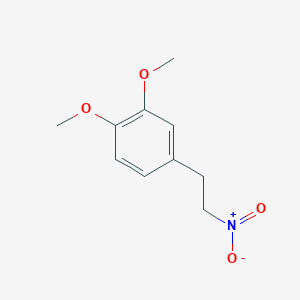

1,2-Dimethoxy-4-(2-nitroethyl)benzene

Descripción general

Descripción

1,2-Dimethoxy-4-(2-nitroethyl)benzene is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

1,2-Dimethoxy-4-(2-nitroethyl)benzene is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the production of pharmaceuticals and specialty chemicals. For instance, it has been employed in the synthesis of novel compounds with potential therapeutic effects.

Biological Studies

The compound's nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. This property makes it useful in studying enzyme interactions and metabolic pathways. Research has indicated that compounds with similar structures exhibit activity against certain enzymes, which could be harnessed for drug development.

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals. Its application extends to the formulation of flavoring agents in animal feed, where aromatic ethers play a significant role in enhancing palatability.

Optoelectronics

The compound is also explored within the field of optoelectronics. Its structural analogs have been found to exhibit properties suitable for organic light-emitting diodes (OLEDs) and chemical sensors. These applications leverage the compound's ability to undergo fluorescence and other photophysical processes .

Case Studies and Data Tables

In another investigation, researchers explored the optical properties of this compound derivatives for use in OLEDs. The study found that specific substitutions led to significant improvements in emission efficiency.

| Parameter | Measurement |

|---|---|

| Emission Peak | 525 nm |

| Quantum Efficiency | 20% |

| Stability (Thermal) | Up to 150 °C |

Análisis De Reacciones Químicas

Types of Reactions

The compound exhibits reactivity due to its nitro group and methoxy substituents, enabling diverse transformations:

-

Reduction of the nitro group : The nitro group (-NO₂) can be reduced to an amino group (-NH₂) under catalytic hydrogenation or using reducing agents like LiAlH₄ .

-

Nucleophilic aromatic substitution : The nitro group is a strong meta-directing group, facilitating substitution reactions at positions ortho/para to the nitro group .

-

Ethyl group reactivity : The 2-nitroethyl substituent may undergo eliminations or additions under specific conditions .

Reduction of the Nitro Group

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Catalytic hydrogenation | H₂, Pd/C catalyst, ethanol | Aminobenzene derivative |

| Chemical reduction | LiAlH₄, THF | Aminobenzene derivative |

The nitro group is reduced to an amine, which can further react with nucleophiles or participate in condensation reactions. This conversion is critical for synthesizing bioactive compounds .

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring for substitution at positions meta to itself. For example:

-

Transetherification : Reaction with sodium tert-butoxide (NaOtBu) in toluene under microwave irradiation replaces methoxy groups with other nucleophiles .

-

Fluorination : Copper-mediated fluorination of aryl boronic esters (e.g., using KF and CuI) introduces fluorine at activated positions .

Ethyl Group Transformations

The 2-nitroethyl group (-CH₂CH₂NO₂) may undergo:

-

Elimination : Dehydration to form alkenes under basic or acidic conditions .

-

Addition : Michael addition or electrophilic attack at the α-carbon .

Reaction Pathways and Intermediates

3.1 Reduction Pathway

The nitro group reduces via a stepwise mechanism:

-

Nitro → Nitroso : Intermediate formation under mild reducing conditions.

-

Nitroso → Hydroxylamine : Further reduction with stronger reducing agents.

-

Hydroxylamine → Amine : Final step under catalytic hydrogenation .

3.2 Substitution Pathway

The nitro group directs incoming nucleophiles to the meta position:

-

Mechanism : Formation of a resonance-stabilized arene intermediate enables nucleophilic attack .

-

Example : Reaction with methoxide ions replaces methoxy groups, as observed in transetherification studies .

Comparison with Structural Analogs

Propiedades

Número CAS |

70360-83-7 |

|---|---|

Fórmula molecular |

C10H13NO4 |

Peso molecular |

211.21 g/mol |

Nombre IUPAC |

1,2-dimethoxy-4-(2-nitroethyl)benzene |

InChI |

InChI=1S/C10H13NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-4,7H,5-6H2,1-2H3 |

Clave InChI |

OOFXLZSSEQKLRE-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)CC[N+](=O)[O-])OC |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.